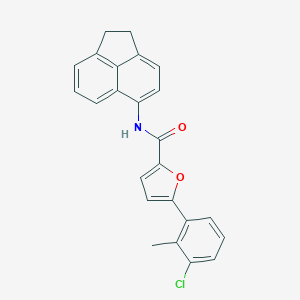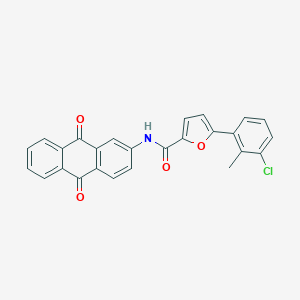![molecular formula C15H13ClF3N5O2 B317403 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine](/img/structure/B317403.png)
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a piperazine moiety, and a nitro-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine typically involves multiple steps. One common method includes the following steps:
Substitution: The substitution of a chlorine atom on the pyridazine ring.
Coupling: The coupling of the nitro-substituted phenyl group with the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Aplicaciones Científicas De Investigación
3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine moiety may interact with biological receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
3-Chloro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrazine: Contains a pyrazine ring.
Uniqueness
The uniqueness of 3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H13ClF3N5O2 |
|---|---|
Peso molecular |
387.74 g/mol |
Nombre IUPAC |
3-chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-13-3-4-14(21-20-13)23-7-5-22(6-8-23)11-2-1-10(15(17,18)19)9-12(11)24(25)26/h1-4,9H,5-8H2 |
Clave InChI |
PBPHZZWJOGVQAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=NN=C(C=C3)Cl |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=NN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B317320.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317321.png)
![methyl 4-[(2Z)-2-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)hydrazinyl]benzoate](/img/structure/B317324.png)
![(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317327.png)
![(5Z)-5-[(2,5-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317328.png)

![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317332.png)
![5-(3-chloro-2-methylphenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B317333.png)
![4-(1,3-benzoxazol-2-yl)-N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}aniline](/img/structure/B317335.png)
![ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B317337.png)
![Ethyl 2-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317338.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]prop-2-enamide](/img/structure/B317340.png)
![Dimethyl 5-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}isophthalate](/img/structure/B317342.png)
